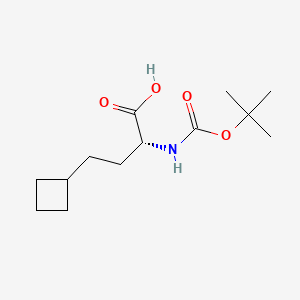
3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide” is a chemical compound with the CAS Number: 2504201-83-4 . It has a molecular weight of 292.53 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H8BrClFNO/c11-6-3-4-7(12)8(9(6)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) . This indicates that the compound contains a benzamide group with bromine, chlorine, and fluorine substituents, as well as a cyclopropyl group attached to the nitrogen atom of the amide group.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 308.5±42.0 °C , and its predicted density is 1.70±0.1 g/cm3 . The pKa value, which indicates the acidity or basicity of the compound, is predicted to be 12.61±0.20 .Wissenschaftliche Forschungsanwendungen
Brominated Compounds in Environmental Health
Brominated compounds, similar in structure or functional groups to 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide, have been extensively studied for their environmental and health impacts. For instance, Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which occur as contaminants in brominated flame retardants, are known for their toxicological similarities to chlorinated analogs like PCDDs and PCDFs. These compounds induce hepatic enzymes and cause significant toxic effects such as thymic atrophy and reproductive toxicity in animal models. Their biological effects suggest a strong binding affinity to cytosolic receptors, mediating toxicities similarly to chlorinated dioxins and furans, highlighting the potential environmental and health risks associated with brominated flame retardants and byproducts (Mennear & Lee, 1994).
Synthesis and Applications in Organic Chemistry
The synthesis of brominated and fluorinated compounds plays a crucial role in organic and medicinal chemistry, offering pathways to develop new materials and drugs. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl demonstrates the importance of developing efficient methodologies for producing compounds used in pharmaceuticals such as flurbiprofen. Such research underscores the ongoing need for innovative synthesis techniques that minimize environmental impact while maximizing yield and purity, relevant to the study and application of 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide in various scientific domains (Qiu et al., 2009).
Environmental and Health Implications
The environmental persistence and bioaccumulation potential of brominated and related halogenated compounds necessitate ongoing research into their effects on human health and ecosystems. Studies on the occurrence, fate, and behavior of these compounds in aquatic environments, for example, shed light on their widespread presence and the challenges associated with mitigating their impacts. Research into the mechanisms of toxicity, environmental degradation pathways, and the development of safer alternatives is critical for addressing the environmental and health risks posed by these compounds (Haman et al., 2015).
Eigenschaften
IUPAC Name |
3-bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClFNO/c11-6-3-4-7(12)8(9(6)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVKXQDTXURLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.53 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[1,2-Phenylenebis(oxy)]diethanamine dihydrochloride, 95%](/img/structure/B6288812.png)

![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)


![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%](/img/structure/B6288842.png)


![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)



